molecular formula C7H10N2O3 B12276235 Barbituric acid, 5-propyl- CAS No. 6156-88-3

Barbituric acid, 5-propyl-

Cat. No.: B12276235
CAS No.: 6156-88-3
M. Wt: 170.17 g/mol
InChI Key: ZWSXCQXSBNMGFC-UHFFFAOYSA-N
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Description

2,4,6 (1H,3H, 5H)-Pyrimidinetrione, 5-propyl- is a chemical compound belonging to the class of barbiturates Barbiturates are known for their central nervous system depressant properties and have been used in medicine primarily as sedatives and anesthetics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6 (1H,3H, 5H)-Pyrimidinetrione, 5-propyl- typically involves the condensation of urea with malonic acid derivatives. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The process involves heating the reactants to facilitate the formation of the pyrimidine ring structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6 (1H,3H, 5H)-Pyrimidinetrione, 5-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkylated pyrimidinetrione derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative properties.

    Thiopental: A barbiturate used primarily as an anesthetic.

    Pentobarbital: Known for its use in euthanasia and as a sedative.

Uniqueness

2,4,6 (1H,3H, 5H)-Pyrimidinetrione, 5-propyl- is unique due to its specific binding affinity to certain subunits of the GABA receptor, which may result in different pharmacological effects compared to other barbiturates . Its potential use as both a convulsant and anticonvulsant, depending on its enantiomeric form, also sets it apart .

Properties

CAS No.

6156-88-3

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-propyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C7H10N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h4H,2-3H2,1H3,(H2,8,9,10,11,12)

InChI Key

ZWSXCQXSBNMGFC-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NC(=O)NC1=O

Origin of Product

United States

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